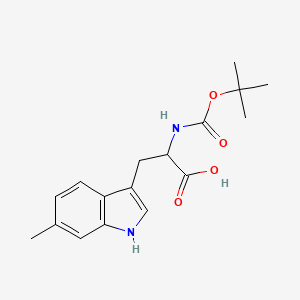

Boc-6-methyl-DL-tryptophan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-6-methyl-DL-tryptophan is a derivative of the amino acid tryptophan, which is modified to include a tert-butyloxycarbonyl (Boc) protective group. This modification is commonly used in peptide chemistry to protect the amino group during synthesis, allowing for selective reactions to occur at other sites of the molecule. Although the provided papers do not directly discuss Boc-6-methyl-DL-tryptophan, they do provide insights into the synthesis and properties of related Boc-protected tryptophan compounds, which can be extrapolated to understand Boc-6-methyl-DL-tryptophan.

Synthesis Analysis

The synthesis of Boc-protected tryptophan derivatives is a key area of interest in peptide chemistry. For instance, the synthesis of poly(Nα-Boc-L-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-L-tryptophan) (PBocLTrp-b-PEG-b-PBocLTrp) amphiphilic copolymers was achieved through ring-opening polymerization of Nα-Boc-L-tryptophan Nα-carboxy anhydride, initiated by diamino-terminated PEG . Another study reported the synthesis of Nα-Boc-(S)-5,6-dibromo-tryptophan using 6-Br-isatin as a starting material, followed by selective bromination, reduction, alkylation, and enzymatic resolution to obtain the optically pure compound . Additionally, Nα-BOC protected tryptophans were used in an acid-promoted asymmetric Pictet-Spengler reaction to yield a mixture of trans and cis 1,2,3,4-tetrahydro-β-carbolines, demonstrating the influence of the BOC group on reactivity and stereoselectivity .

Molecular Structure Analysis

The molecular structure of Boc-protected tryptophan derivatives is characterized by the presence of the Boc group, which protects the amino functionality. This group can significantly influence the molecule's reactivity and the formation of secondary structures, as seen in the synthesis of amphiphilic copolymers where the presence of t-Boc protected L-tryptophan led to the preferential formation of α-helix secondary structure through hydrogen bonding . The Boc group also affects the stereoselectivity of reactions, as evidenced by the Pictet-Spengler reaction where the removal of the BOC function resulted in an enantiospecific conversion to the trans isomer .

Chemical Reactions Analysis

Boc-protected tryptophan derivatives participate in various chemical reactions that are pivotal in the synthesis of complex molecules. The Boc group itself is sensitive to acidic conditions, which can be used to deprotect the amino group when necessary, as seen in the synthesis of tetrahydro-β-carbolines . The protective group also allows for the selective functionalization of the tryptophan core, enabling the construction of more complex structures such as peptides and alkaloids .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected tryptophan derivatives are influenced by the protective group and the overall structure of the molecule. For example, the amphiphilic nature of PBocLTrp-b-PEG-b-PBocLTrp copolymers allows them to self-assemble into micelles, with properties such as hydrodynamic size and critical micelle concentration being affected by the length of the hydrophobic block . The introduction of bromine atoms in the Nα-Boc-(S)-5,6-dibromo-tryptophan adds to the molecule's complexity and reactivity, potentially leading to the formation of bioactive compounds .

科学的研究の応用

Controlled Synthesis of Biocompatible Fluorescent Polymers

Methacrylate monomers containing a chiral tryptophan moiety, such as Boc-tryptophan methacryloyloxyethyl ester, have been polymerized using the reversible addition-fragmentation chain transfer (RAFT) process. This method enables the controlled synthesis of biocompatible fluorescent polymers with smart pH-responsiveness, suitable for siRNA delivery due to their excellent biocompatibility and pH-responsive behavior, as demonstrated in vitro with HeLa cells (Roy et al., 2013).

Building Blocks for Peptide Chemistry

The synthesis of 5,6-Dibromo-tryptophan derivatives, which serve as building blocks for peptide chemistry, illustrates the versatility of tryptophan derivatives. These derivatives are crucial in the development of bioactive compounds, highlighting the broad utility of modified tryptophans in synthetic organic chemistry (Mollica et al., 2011).

Enzymatic Halogenation and Cross-Coupling Reactions

The modular synthesis of C5, C6, or C7 aryl-substituted tryptophan derivatives combines biocatalytic halogenation of L-tryptophan with chemocatalytic Suzuki–Miyaura cross-coupling reactions. This approach facilitates the creation of diverse tryptophan derivatives for peptide or peptidomimetic synthesis, showcasing the integration of biocatalysis and chemocatalysis in creating complex amino acid derivatives (Frese et al., 2016).

C7-Derivatization of Tryptophans and Tryptamines

A strategy for C7-selective boronation of tryptophans, tryptamines, and 3-alkylindoles enables further derivatization, leading to the synthesis of valuable C7-boroindoles. This chemistry is vital for creating C7-halo, C7-hydroxy, and C7-aryl tryptophan derivatives, demonstrating the potential of targeted functionalization in drug design and synthesis (Loach et al., 2014).

Drug Delivery Applications

The synthesis of amphiphilic BAB triblock copolymers using Nα-Boc-L-tryptophan illustrates the potential of tryptophan derivatives in drug delivery. These copolymers self-assemble into nanospheres that can form interconnected networks, showing promise for controlled drug release and stabilization via π–π interactions, highlighting the role of modified tryptophans in nanotechnology and materials science (Voda et al., 2016).

Safety And Hazards

特性

IUPAC Name |

3-(6-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-10-5-6-12-11(9-18-13(12)7-10)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCBNXYBBPLKFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-6-methyl-DL-tryptophan | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)

![Ethyl 8-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate](/img/structure/B1343392.png)

![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)